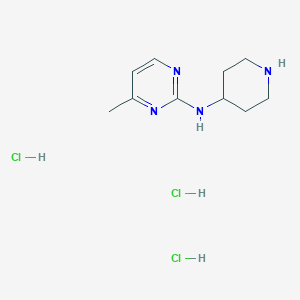

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride

Description

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride is a pyrimidine derivative featuring a methyl substituent at the 4-position of the pyrimidine ring and a piperidin-4-ylamine group at the 2-position. The trihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical studies. Pyrimidine derivatives are widely explored for their biological activities, including antimicrobial, antiviral, and kinase-inhibitory properties .

Properties

IUPAC Name |

4-methyl-N-piperidin-4-ylpyrimidin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.3ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;;;/h2,7,9,11H,3-6H2,1H3,(H,12,13,14);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXWFPEEOFYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that similar compounds inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation.

Biochemical Pathways

The compound may affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is involved in cell cycle regulation, promoting both cell proliferation and survival. The compound may also affect the mitochondrial electron transport chain, specifically acting as an inhibitor to complex I.

Biological Activity

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride is a synthetic compound with the chemical formula C10H19Cl3N4 and a molecular weight of approximately 301.64 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to its effects on various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C10H19Cl3N4 |

| Molecular Weight | 301.64 g/mol |

| CAS Number | 1774896-69-3 |

| IUPAC Name | This compound |

The biological activity of this compound has been primarily associated with its interaction with tyrosine kinases and the phosphatidylinositol-3 kinase (PI3K) signaling pathway. These interactions suggest a potential role in modulating cell proliferation and survival, making it a candidate for further investigation in therapeutic applications.

Pharmacological Effects

Research indicates that similar compounds have demonstrated significant anti-inflammatory properties and the ability to reduce markers associated with inflammation. The pharmacological profile suggests that this compound may exhibit:

- Anti-inflammatory activity : Potentially reducing levels of nitric oxide (NO) and inflammatory markers in vitro.

- Cell proliferation modulation : Similar compounds have been shown to promote cell survival, which could be relevant in cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- In vitro studies : A study demonstrated that derivatives of this compound reduced inflammatory markers in macrophages, showcasing its potential as an anti-inflammatory agent .

- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds indicates favorable absorption and distribution characteristics, which are crucial for therapeutic effectiveness.

- Tyrosine Kinase Inhibition : Similar compounds have been identified as effective inhibitors of tyrosine kinases, which are often implicated in cancer progression.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride:

Key Differences and Implications

Heterocyclic Core Variations: The target compound uses a pyrimidine core, whereas analogs like N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride employ pyridine. The trifluoromethyl group in N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride introduces electron-withdrawing effects, altering metabolic stability and bioavailability relative to the methyl group in the target compound.

Salt Form and Solubility: Trihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochloride or neutral forms , facilitating in vitro assays and formulation development.

Biological Activity :

- The thiazole-containing analog in demonstrates potent antimalarial activity, suggesting that heterocyclic appendages (e.g., thiazole) may enhance specificity against parasitic targets.

- Piperidine vs. Pyrrolidine Substituents: Piperidine’s six-membered ring (vs. pyrrolidine’s five-membered ring in ) affects conformational flexibility and steric interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.